molecular formula C23H28O7S B13855209 2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

Cat. No.: B13855209
M. Wt: 448.5 g/mol
InChI Key: QUPXNVJDOXGGGV-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate is a complex organic compound that belongs to the class of phenylsulfates. These compounds contain a sulfuric acid group conjugated to a phenyl group. This specific compound is characterized by its unique structure, which includes a 5-oxooxolan-2-yl group and a phenylmethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-phenyl oxidanesulfonic acid with 5-oxolan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-phenyl oxidanesulfonic acid
  • Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

Uniqueness

2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate is unique due to its specific structural features, such as the 5-oxooxolan-2-yl group and the phenylmethoxyphenyl group. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H28O7S

Molecular Weight

448.5 g/mol

IUPAC Name

2,2-dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

InChI

InChI=1S/C23H28O7S/c1-23(2,3)16-28-31(25,26)30-20-11-9-18(13-19-10-12-22(24)29-19)14-21(20)27-15-17-7-5-4-6-8-17/h4-9,11,14,19H,10,12-13,15-16H2,1-3H3

InChI Key

QUPXNVJDOXGGGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=C(C=C(C=C1)CC2CCC(=O)O2)OCC3=CC=CC=C3

Origin of Product

United States

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